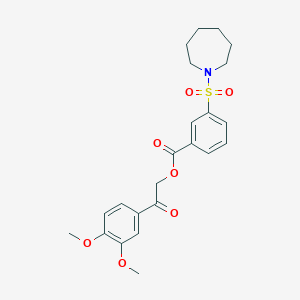![molecular formula C9H13N3OS3 B285345 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE](/img/structure/B285345.png)
2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves the reaction of appropriate thiadiazole precursors with methylthio and pyrrolidin-1-ylethylthio groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of different thioether derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.
Substitution: Alkyl halides, aryl halides; reactions may require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various thioether derivatives
科学研究应用
2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
作用机制
The mechanism of action of 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation.
相似化合物的比较
Similar Compounds
- 3-(Methylthio)-1,2,4-thiadiazole
- 5-(2-oxo-2-pyrrolidin-1-ylethylthio)-1,2,4-thiadiazole
- 3-(Methylthio)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C9H13N3OS3 |
|---|---|
分子量 |
275.4 g/mol |
IUPAC 名称 |
2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C9H13N3OS3/c1-14-8-10-9(16-11-8)15-6-7(13)12-4-2-3-5-12/h2-6H2,1H3 |
InChI 键 |
XKTYOTCWHUXMBX-UHFFFAOYSA-N |
SMILES |
CSC1=NSC(=N1)SCC(=O)N2CCCC2 |
规范 SMILES |
CSC1=NSC(=N1)SCC(=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-Chloro-2-methyl-5-(3-toluidinosulfonyl)phenoxy]acetamide](/img/structure/B285265.png)
![2-{4-Chloro-2-methyl-5-[(3-pyridinylamino)sulfonyl]phenoxy}acetamide](/img/structure/B285266.png)
![2-[4-Chloro-2-methyl-5-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B285267.png)
![2-(4-Chloro-5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B285268.png)
![2-{4-Chloro-2-methyl-5-[(4-phenoxyanilino)sulfonyl]phenoxy}acetamide](/img/structure/B285269.png)
![2-{4-Chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285271.png)
![2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B285276.png)
![5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B285278.png)
![N-cyclohexyl-5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B285279.png)
![Ethyl 1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B285280.png)
![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285281.png)


![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285284.png)
